molecular formula C14H12N2 B14128886 3-(p-Tolylamino)benzonitrile

3-(p-Tolylamino)benzonitrile

Cat. No.: B14128886
M. Wt: 208.26 g/mol
InChI Key: UPALECRUQIZOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(p-Tolylamino)benzonitrile is an organic compound that belongs to the class of benzonitriles It is characterized by the presence of a benzonitrile group (a benzene ring bonded to a nitrile group) and a p-tolylamino group (a benzene ring bonded to an amino group with a methyl substituent at the para position)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Tolylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromobenzonitrile with p-toluidine in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, where 3-bromobenzonitrile is reacted with p-tolylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-(p-Tolylamino)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-(p-Tolylamino)benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(p-Tolylamino)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, affecting their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(m-Tolylamino)benzonitrile: Similar structure but with the methyl group in the meta position.

    3-(o-Tolylamino)benzonitrile: Similar structure but with the methyl group in the ortho position.

    4-(p-Tolylamino)benzonitrile: Similar structure but with the amino group in the para position on a different benzene ring.

Uniqueness

3-(p-Tolylamino)benzonitrile is unique due to the specific positioning of the p-tolylamino group, which can influence its reactivity and interactions compared to its isomers. This positioning can affect the compound’s electronic properties and steric hindrance, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-(4-methylanilino)benzonitrile

InChI

InChI=1S/C14H12N2/c1-11-5-7-13(8-6-11)16-14-4-2-3-12(9-14)10-15/h2-9,16H,1H3

InChI Key

UPALECRUQIZOMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.